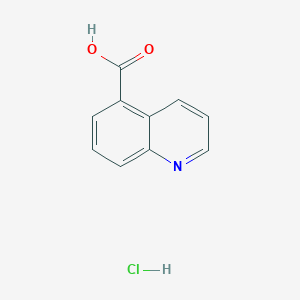

Quinoline-5-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

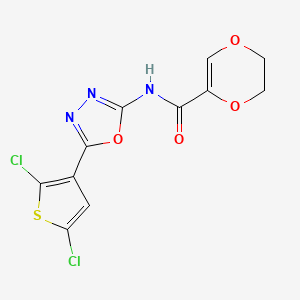

Quinoline-5-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It could synthesize a thermally stable microporous metal-organic framework (MOF Ni-Qc-5) to enhance the separation of CH4 against N2 .

Synthesis Analysis

Quinoline and its analogs can be synthesized using traditional and green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis

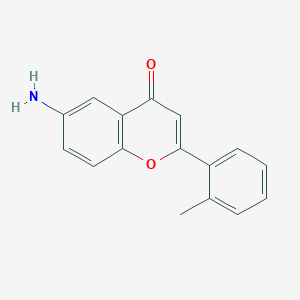

Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis

Quinoline and its derivatives undergo a variety of chemical reactions. For example, they can undergo nucleophilic and electrophilic substitution reactions . In addition, quinoline-5-carboxylic acid could synthesize a thermally stable microporous metal-organic framework (MOF Ni-Qc-5) to enhance the separation of CH4 against N2 .Physical And Chemical Properties Analysis

Quinoline-5-carboxylic acid has a molecular weight of 173.17 . It is stored at room temperature and appears as a white to pale reddish-gray or gray crystal or powder .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Properties

Quinoline derivatives have shown promising antibacterial and antifungal activities. For instance, heterocycles fused onto quinoline carboxylic acid derivatives demonstrated interesting antibacterial activity mainly against Gram-positive strains, with certain compounds showing good activity against S. aureus and B. subtilis. Additionally, some derivatives displayed good antifungal activity against C. albicans (Al-Hiari et al., 2008).

Anticancer Activity

Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives synthesized through microwave irradiation showed significant anticancer activity against various carcinoma cell lines. Compounds exhibited more potency than doxorubicin in some cases, with specific derivatives showing significant effects. These findings highlight the potential of quinoline derivatives in designing novel anticancer agents (Bhatt et al., 2015).

Synthetic Methodologies

New approaches to synthesizing quinoline derivatives, such as 3-hydroxyquinoline-2-carboxylic acid, have been developed, showcasing the versatility of quinoline scaffolds in organic synthesis. These methodologies provide efficient routes for preparing structurally diverse quinolines, useful in further pharmacological studies (Riego et al., 2005).

Photophysical Properties

Quinoline derivatives have been investigated for their photophysical properties, with studies on excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores. These compounds exhibited dual emissions and large Stokes shifts, indicating their potential application in fluorescent probes and materials science (Padalkar & Sekar, 2014).

Liquid Crystal Displays

The synthesis of novel quinoline derivatives and their application in liquid crystal displays (LCDs) have been explored. Certain fluorescent quinoline carboxylates showed excellent orientation parameters in nematic liquid crystals, suggesting their utility in enhancing the performance of LCDs (Bojinov & Grabchev, 2003).

Mecanismo De Acción

Target of Action

Quinoline-5-carboxylic acid hydrochloride is a derivative of quinoline, a heterocyclic aromatic compound that has been widely used in drug discovery . Quinoline and its derivatives have been shown to exhibit a broad spectrum of bioactivity, making them valuable scaffolds in medicinal chemistry . .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, leading to changes in cellular processes . The specific interactions of this compound with its targets would need further investigation.

Biochemical Pathways

Quinoline derivatives have been shown to impact a variety of biological processes

Result of Action

Quinoline derivatives have been shown to exhibit a variety of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . The specific effects of this compound would need to be investigated in further studies.

Action Environment

The synthesis of quinoline derivatives has been shown to be influenced by various reaction conditions, including the use of alternative reaction methods such as microwave irradiation, solvent-free conditions, and the use of ionic liquids . These factors could potentially influence the action of this compound.

Safety and Hazards

Direcciones Futuras

There are greater societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing more environmentally friendly synthesis methods for quinoline and its analogs . Furthermore, due to the broad spectrum of bio-responses of quinoline derivatives, they continue to be a focus in the development of various therapeutic agents .

Propiedades

IUPAC Name |

quinoline-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2.ClH/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9;/h1-6H,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVCNGYTKNZMMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-7-neopentyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2803753.png)

![(E)-1-((1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2803756.png)

![1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2803760.png)

![N-(3-chlorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2803765.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2803767.png)

![N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2803769.png)

![Methyl 2-amino-2-[3-(2-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2803770.png)